1,2-Dimethylhydrazine

Colorectal carcinogenesis Rodent tumor models Histopathology

1,2-Dimethylhydrazine (DMH) provides researchers a >50-fold cost advantage over azoxymethane while reliably yielding frank colorectal carcinomas—not merely dysplasia—under standard regimens. Its unique dependency on host metabolism and intestinal microflora makes it essential for microbiome, dietary fiber, and probiotic intervention studies. The dihydrochloride salt (CAS 306-37-6) is recommended for precise gravimetric dispensing and long-term storage stability, maximizing batch-to-batch reproducibility in large-cohort carcinogenesis trials.

Molecular Formula C2H8N2
H3CNHNHCH3
C2H8N2
Molecular Weight 60.1 g/mol
CAS No. 540-73-8
Cat. No. B038074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylhydrazine
CAS540-73-8
Synonyms1,2 Dimethyl hydrazine
1,2 Dimethylhydrazine
1,2-Dimethyl-hydrazine
1,2-Dimethylhydrazine
N,N' Dimethylhydrazine
N,N'-Dimethylhydrazine
SDMH
sym Dimethylhydrazine
sym-Dimethylhydrazine
Molecular FormulaC2H8N2
H3CNHNHCH3
C2H8N2
Molecular Weight60.1 g/mol
Structural Identifiers
SMILESCNNC
InChIInChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3
InChIKeyDIIIISSCIXVANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.64 M
Miscible with alcohol, ether, dimethylformamide, hydrocarbons
Miscible with water: 1X10+6 mg/l at 25 °C
Solubility in water, g/100ml at 25 °C: 100

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylhydrazine (CAS 540-73-8) Product Overview: Research-Grade Symmetrical Hydrazine for Colon Carcinogenesis Models


1,2-Dimethylhydrazine (DMH, symmetrical dimethylhydrazine, CAS 540-73-8) is a symmetrical hydrazine derivative with the molecular formula C2H8N2 and a molecular weight of 60.10 g/mol [1]. This colorless liquid with a characteristic ammoniacal odor is miscible with water, ethanol, and ether, and exhibits a boiling point of approximately 87°C, a melting point of −9°C, and a density of 0.83 g/mL [2]. As a procarcinogen requiring metabolic activation, DMH undergoes hepatic oxidation to azoxymethane (AOM) and subsequently to methylazoxymethanol (MAM), the ultimate DNA-alkylating species that forms O6-methylguanine adducts and initiates colorectal carcinogenesis [3]. DMH is exclusively employed as a research chemical for the induction of colorectal cancer in rodent models, with no commercial applications outside laboratory settings [4].

Why 1,2-Dimethylhydrazine Cannot Be Interchanged with Azoxymethane or 1,1-Dimethylhydrazine in Experimental Protocols


Despite sharing a common metabolic pathway and ultimate carcinogenic species with azoxymethane (AOM), 1,2-dimethylhydrazine exhibits distinct experimental outcomes that preclude simple substitution [1]. DMH requires an obligatory two-step hepatic and colonic metabolic activation cascade that renders its carcinogenic efficacy dependent on host metabolic capacity and intestinal microflora composition—a dependency not equivalently shared by AOM [2]. Conversely, substitution of 1,2-dimethylhydrazine with its positional isomer 1,1-dimethylhydrazine (UDMH) is categorically invalid: UDMH is a hypergolic rocket propellant with fundamentally different toxicological and carcinogenic profiles, lacking the colon-specific organotropism that defines DMH's utility in colorectal cancer research [3]. These mechanistic, metabolic, and functional divergences underscore that DMH is not interchangeable with its closest analogs without introducing substantial confounding variables into experimental designs .

Quantitative Differentiation Evidence: 1,2-Dimethylhydrazine Versus Azoxymethane and Other Analogs


Superior Carcinogenic Efficiency: DMH Produces Carcinoma and Severe Dysplasia Versus AOM's Moderate Dysplasia Only

In a direct head-to-head comparison study using male Wistar rats, 1,2-dimethylhydrazine demonstrated unequivocally superior efficiency in inducing colorectal cancer compared to its primary metabolite azoxymethane (AOM) [1]. Animals treated with DMH developed a full spectrum of neoplastic progression including hyperplasia, mild dysplasia, severe dysplasia, and carcinoma, whereas animals treated with AOM exhibited only moderate dysplasia without progression to carcinoma [1].

Colorectal carcinogenesis Rodent tumor models Histopathology

Microbiome-Dependent Carcinogenesis: DMH Tumor Incidence Drops from 93% to 20% in Germ-Free Rats

The carcinogenic efficacy of 1,2-dimethylhydrazine exhibits pronounced dependence on the intestinal microflora, establishing a critical experimental variable that differentiates DMH from other colon carcinogens [1]. In conventional Fischer rats receiving subcutaneous DMH (20 mg/kg body weight for 20 weeks), colonic tumors developed in 93% of animals with multiple tumors per rat [1]. In striking contrast, identically treated germ-free rats exhibited colonic tumors in only 20% of animals, representing a 73 percentage-point reduction in tumor incidence [1].

Gut microbiome Carcinogen metabolism Experimental reproducibility

Cost Efficiency: DMH Is >50 Times Less Expensive Than Azoxymethane

A direct procurement cost comparison conducted within a comparative carcinogenesis study revealed that 1,2-dimethylhydrazine is more than 50 times less expensive than azoxymethane (AOM) [1]. This substantial cost differential persists despite DMH's demonstrated superior efficiency in inducing carcinoma under the same experimental conditions [1].

Research budgeting Procurement cost analysis Laboratory economics

Isomer-Specific Physical Properties: DMH (m.p. −9°C, b.p. 87°C) Versus UDMH (m.p. −57°C, b.p. 64°C)

1,2-Dimethylhydrazine (symmetrical DMH) exhibits markedly different physical properties from its positional isomer 1,1-dimethylhydrazine (unsymmetrical DMH, UDMH), enabling unambiguous analytical discrimination [1][2]. DMH has a melting point of −9°C and a boiling point of 87°C, compared to UDMH's melting point of −57°C and boiling point of 64°C—a 48°C difference in melting point and 23°C difference in boiling point [1][2].

Chemical identity verification Analytical characterization Storage and handling

Salt Form Stability Advantage: DMH Dihydrochloride (m.p. 167-169°C) Versus Free Base (m.p. −9°C)

1,2-Dimethylhydrazine dihydrochloride (CAS 306-37-6) offers substantial handling and storage advantages over the free base form [1]. While the free base is a hygroscopic, flammable liquid that fumes in air and gradually turns yellow with a melting point of −9°C, the dihydrochloride salt is a solid at room temperature with a decomposition point of 167-169°C, freely soluble in water and ethanol [1].

Chemical stability Storage conditions Formulation

Molar Potency Trade-Off: AOM More Potent on Molar Basis but DMH Yields Complete Carcinogenesis

On a molar basis, azoxymethane (AOM) demonstrates higher carcinogenic potency than DMH due to its closer proximity to the proximate and ultimate carcinogenic species in the metabolic activation cascade [1]. However, this molar potency advantage does not translate to superior experimental outcomes: DMH still produced more advanced lesions (carcinoma) than AOM (moderate dysplasia only) in direct comparative studies [2]. This paradox is explained by DMH's requirement for hepatic and colonic metabolic activation, which may provide more sustained exposure to the ultimate carcinogen MAM in the colonic mucosa [1].

Carcinogen potency Metabolic activation Experimental design

Validated Application Scenarios for 1,2-Dimethylhydrazine (CAS 540-73-8) in Scientific Research


Chemoprevention Studies Requiring Robust Carcinoma Endpoints

For research programs evaluating dietary, nutraceutical, or pharmacological interventions against colorectal cancer, 1,2-dimethylhydrazine provides the complete carcinogenic spectrum from hyperplasia through dysplasia to carcinoma [1]. Unlike azoxymethane, which under comparable regimens produces only moderate dysplasia without carcinoma, DMH reliably yields frank carcinomas, enabling meaningful assessment of chemopreventive efficacy against the clinically relevant endpoint of established malignancy [1]. The DMH-induced model shares extensive morphological and molecular similarities with human sporadic colorectal cancer, including comparable responses to promotional and preventive agents [2].

Gut Microbiome-Carcinogenesis Interaction Studies

1,2-Dimethylhydrazine is uniquely suited for investigations examining the role of intestinal microbiota in colorectal carcinogenesis [3]. The stark differential in tumor incidence between conventional rats (93% tumor incidence) and germ-free rats (20% tumor incidence) receiving identical DMH treatment establishes a robust experimental platform for dissecting microbiome-mediated mechanisms of carcinogenesis [3]. This pronounced microbiome dependency is not equivalently shared by azoxymethane, making DMH the preferred carcinogen for studies of probiotics, dietary fiber interventions, antibiotic modulation, and fecal microbiota transplantation in the context of colon cancer [3].

Cost-Sensitive Large-Scale Carcinogenesis Studies

For research programs conducting large cohort carcinogenesis experiments or longitudinal studies requiring repeated carcinogen administration across numerous animals, the >50-fold cost advantage of 1,2-dimethylhydrazine over azoxymethane represents a decisive procurement consideration [4]. This substantial cost differential, combined with DMH's demonstrated superior efficiency in inducing carcinoma under direct comparative conditions, enables statistically powered study designs that might be financially prohibitive if AOM were employed [4].

Studies Requiring Reliable Solid-Form Handling and Dosing

For experimental protocols demanding precise gravimetric dispensing and long-term storage stability, procurement of 1,2-dimethylhydrazine as the dihydrochloride salt (CAS 306-37-6) is recommended . The dihydrochloride is a solid at room temperature (decomposition temperature 167-169°C) with ≥98% purity specifications available from major suppliers, whereas the free base is a hygroscopic, air-sensitive liquid that fumes and degrades . The salt form eliminates flammability hazards associated with the free base liquid and enables accurate preparation of dosing solutions in aqueous vehicles .

Technical Documentation Hub

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